molecular formula C16H12N2O3S B2999161 2-(((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)benzoic acid CAS No. 951895-39-9

2-(((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)benzoic acid

Cat. No. B2999161
CAS RN: 951895-39-9
M. Wt: 312.34
InChI Key: KKEDEKACMLWWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxadiazoles are a class of organic compounds that contain a five-membered ring structure with three heteroatoms, one of which is oxygen and the other two are nitrogen . The specific compound you mentioned seems to be a derivative of oxadiazole, with additional phenyl and benzoic acid groups .


Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be determined using various spectroscopic techniques, such as FT-IR, LCMS, and NMR . These techniques can provide information about the functional groups present in the molecule and their arrangement .


Chemical Reactions Analysis

The chemical reactions involving oxadiazole derivatives can vary widely depending on the specific compound and the conditions. Some oxadiazole derivatives have been found to exhibit various biological activities, which could involve complex chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific oxadiazole derivative would need to be determined experimentally. These could include properties like melting point, solubility, and stability .

Scientific Research Applications

Fluorescent Determination of Alkaline Phosphatase Activity

Compounds with a 1,3,4-oxadiazole moiety have been used in the synthesis of substrates for fluorescent determination of enzyme activity. For example, a derivative of 1,3,4-oxadiazole has been used to synthesize a substrate for alkaline phosphatase (ALP), which is significant in various diagnostic applications .

Anticancer Evaluation

The structure of 1,3,4-oxadiazoles allows for their use in anticancer evaluations. These compounds can be involved in assays like the MTT test to quantify living cells by measuring the activity of mitochondrial enzymes .

Oral Bioavailability Studies

The design and synthesis of 1,3,4-oxadiazoles have been evaluated for compliance with Lipinski’s Rule of Five, which predicts good oral bioavailability. This makes them potential candidates for oral therapeutic agents .

Synthesis of Novel Analogues

Innovative research has led to the synthesis of novel thiazolidin-4-one analogues with a 1,3,4-oxadiazole moiety. These compounds have been characterized using various analytical methods and could have multiple applications in medicinal chemistry .

Microwave-Assisted Synthesis

Microwave-assisted cyclodehydration has been employed to synthesize new derivatives of 5-phenyl-1,3,4-oxadiazole. This method could potentially be applied to synthesize derivatives of “2-(((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)benzoic acid” for various research purposes .

Insecticidal Activity

Some 1,3,4-oxadiazole derivatives exhibit insecticidal activity against common pests like house flies and leaf rollers. This suggests potential agricultural applications for such compounds .

Safety and Hazards

The safety and hazards associated with a specific oxadiazole derivative would depend on its specific structure and properties. Some general precautions might include avoiding inhalation, ingestion, or contact with skin and eyes .

Future Directions

The field of oxadiazole research is quite active, with many potential applications in medicinal chemistry. Future research could focus on synthesizing new oxadiazole derivatives and studying their properties and biological activities .

properties

IUPAC Name

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-16(20)12-8-4-5-9-13(12)22-10-14-17-18-15(21-14)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEDEKACMLWWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CSC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)benzoic acid

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